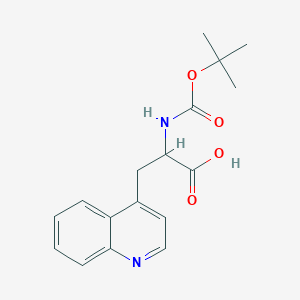
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid (TBAQP) is an organic compound with a molecular weight of 264.33 g/mol. It is a white, crystalline solid with a melting point of 63-64°C. TBAQP is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry and biochemistry. In particular, TBAQP has been used in the synthesis of various compounds, including pharmaceuticals, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Enantioselective synthesis methods have been developed using tert-butoxycarbonyl amino derivatives. For example, the synthesis of neuroexcitant analogues like ATPA, involving tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate, demonstrates the utility of these compounds in synthesizing complex molecules (Pajouhesh et al., 2000).
Synthesis of Bioactive Compounds
- Tert-butoxycarbonyl derivatives are key intermediates in synthesizing biologically active compounds. For instance, synthesis of thiopropanoate, a critical intermediate for natural products like Biotin, highlights its role in biosynthetic pathways (Qin et al., 2014).
Antimicrobial Activity
- Compounds synthesized from tert-butoxycarbonyl amino derivatives have shown significant antimicrobial activities. A study synthesized new compounds from tert-butoxycarbonyl amino propanoic acid and evaluated their antimicrobial efficacy, showing strong activity against various microorganisms (Pund et al., 2020).
Quinoline-4-one Derivatives
- Research into the synthesis of quinoline-4-one derivatives, including the use of tert-butoxycarbonyl amino propanoic acids, has been conducted to explore their potential in medicinal chemistry, especially in creating antimicrobial drugs (Ruschak et al., 2016).
Collagen Cross-Links Synthesis
- Tert-butoxycarbonyl amino propanoic acid derivatives are used in the synthesis of key intermediates for collagen cross-links, which are vital for various biological and medical applications (Adamczyk et al., 1999).
Hydrogen Bonding and Polymorphism
- Studies on amino alcohols reacting with quinaldinic acid, which involves quinoline derivatives, have contributed to understanding hydrogen bonding and polymorphism in chemical compounds (Podjed et al., 2022).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)

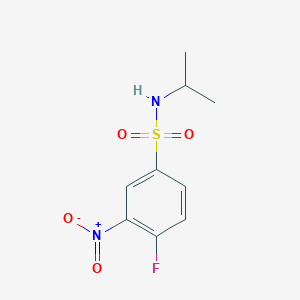
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)

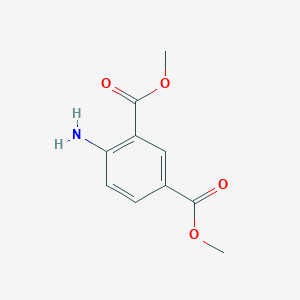



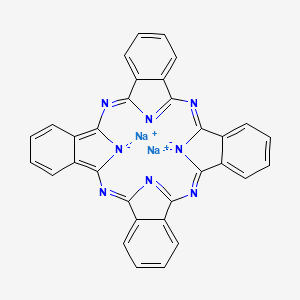
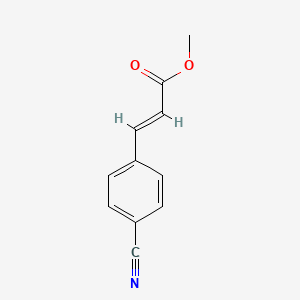
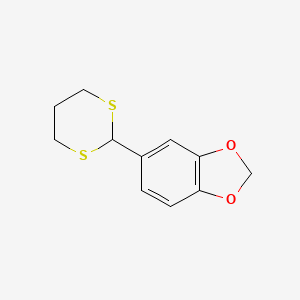
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)